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Cat. No.: B610203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PRN1371 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors

(FGFRs) 1, 2, 3, and 4.[1][2][3] Its high selectivity is a critical attribute for a therapeutic

candidate, minimizing the potential for off-target effects and associated toxicities.[3][4] This

guide provides a comparative analysis of PRN1371's cross-reactivity with other kinases,

supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of PRN1371
PRN1371 demonstrates exceptional selectivity for the FGFR family. Broader kinome-wide

biochemical profiling against 251 kinases revealed that only FGFR1-4 and Colony-Stimulating

Factor 1 Receptor (CSF1R) are potently inhibited.[5][6] Notably, its interaction with CSF1R is

non-covalent.[7] The following table summarizes the inhibitory activity of PRN1371 against key

kinases.
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Kinase Target IC50 (nM) Comments

FGFR1 0.6 - 0.7
Potent irreversible covalent

inhibition.[1][5]

FGFR2 1.3
Potent irreversible covalent

inhibition.[1][5]

FGFR3 4.1
Potent irreversible covalent

inhibition.[1][5]

FGFR4 19.3
Potent irreversible covalent

inhibition.[1][5]

CSF1R 8.1

Potent, but non-covalent,

inhibition.[5][7] A significant

difference between

biochemical and cellular

potency has been noted,

suggesting lower physiological

relevance.[7]

VEGFR2 705

Weak inhibition, demonstrating

strong selectivity for FGFR

over VEGFR2.[1]

SRC Not inhibited

Mass spectrometry data shows

no covalent adduct formation

with SRC.[8] Kinase assays

indicate little to no effect on

SRC activity.[8]

YES Not inhibited
Kinase assays indicate little to

no effect on YES activity.[8]

Comparative Selectivity with other Pan-FGFR
Inhibitors
PRN1371 exhibits a more selective profile compared to other covalent pan-FGFR inhibitors

such as FIIN-2 and TAS-120 (Futibatinib). While FIIN-2 and TAS-120 have been shown to form
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covalent adducts with and inhibit SRC family kinases (SRC and YES), PRN1371 does not.[8][9]

This superior selectivity may translate to a better safety profile in clinical applications.[3]

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP

produced during the enzymatic reaction.

Enzyme and Inhibitor Incubation: A master mix is prepared containing the kinase, buffer (40

mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, and 4%

DMSO), and varying concentrations of the test inhibitor (e.g., PRN1371) or a vehicle control

(DMSO).[8] This mixture is incubated for a defined period (e.g., 30 minutes) at room

temperature to allow for inhibitor binding.[8]

Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing the

substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 1

hour) at a controlled temperature (e.g., 23°C).[10]

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP. This step typically requires a 40-minute

incubation.[10]

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to

convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is

then used by a luciferase to generate a luminescent signal, which is proportional to the

amount of ADP produced and, therefore, the kinase activity.[10]

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values

are determined by plotting the percentage of kinase inhibition against the logarithm of the

inhibitor concentration.

Cellular Assay: Inhibition of ERK Phosphorylation
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This assay assesses the ability of an inhibitor to block the downstream signaling of a target

receptor tyrosine kinase in a cellular context.

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded

in 96-well plates and grown overnight.[11] The cells are then serum-starved for 1 hour before

being treated with a concentration series of the inhibitor (e.g., PRN1371) for 1 hour at 37°C.

[11]

Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor such

as FGF2 (to activate the FGFR pathway) or VEGF (to activate the VEGFR pathway) for 10

minutes.[11]

Cell Lysis and Analysis: The reaction is stopped by adding ice-cold PBS, and the cells are

washed.[11] The level of phosphorylated ERK (p-ERK), a downstream effector of the FGFR

signaling pathway, is then determined using methods like Western blotting or an AlphaLISA

SureFire Kit.

Data Analysis: The results are expressed as the percentage of p-ERK inhibition relative to

the stimulated control without the inhibitor. This allows for the determination of the inhibitor's

potency in a cellular environment.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified FGFR signaling pathway and the inhibitory action of PRN1371.
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Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b610203?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://pubmed.ncbi.nlm.nih.gov/28978721/
https://pubmed.ncbi.nlm.nih.gov/28978721/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-fgfr-inhibitor-prn1371
https://www.mycancergenome.org/content/drugs/prn1371/
https://www.medchemexpress.com/PRN1371.html
https://file.medchemexpress.com/batch_PDF/HY-101768/PRN1371-DataSheet-MedChemExpress.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00360
https://pmc.ncbi.nlm.nih.gov/articles/PMC9814232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9814232/
https://www.researchgate.net/publication/357764284_Structural_insights_into_the_potency_and_selectivity_of_covalent_pan-FGFR_inhibitors
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://www.selleckchem.com/products/prn1371.html
https://www.benchchem.com/product/b610203#cross-reactivity-of-prn1371-with-other-kinases
https://www.benchchem.com/product/b610203#cross-reactivity-of-prn1371-with-other-kinases
https://www.benchchem.com/product/b610203#cross-reactivity-of-prn1371-with-other-kinases
https://www.benchchem.com/product/b610203#cross-reactivity-of-prn1371-with-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

